molecular formula C13H10BFO B13994813 1-(4-fluorophenyl)-3H-2,1-benzoxaborole

1-(4-fluorophenyl)-3H-2,1-benzoxaborole

Katalognummer: B13994813
Molekulargewicht: 212.03 g/mol
InChI-Schlüssel: BFLMAEOEXPXWGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3H-2,1-benzoxaborole is an organoboron compound characterized by the presence of a benzoxaborole ring fused with a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3H-2,1-benzoxaborole typically involves the formation of the benzoxaborole ring followed by the introduction of the fluorophenyl group. One common method includes the reaction of 4-fluorophenylboronic acid with 2-aminophenol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used.

Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted benzoxaboroles, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-3H-2,1-benzoxaborole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(4-fluorophenyl)-3H-2,1-benzoxaborole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Fluorophenyl)-3H-2,1-benzoxaborole stands out due to its unique benzoxaborole ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new therapeutic agents.

Eigenschaften

Molekularformel

C13H10BFO

Molekulargewicht

212.03 g/mol

IUPAC-Name

1-(4-fluorophenyl)-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2

InChI-Schlüssel

BFLMAEOEXPXWGZ-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.